1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene
Overview
Description
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is a chemical compound. When treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of this compound involves the treatment with lithium diisopropylamide (LIDA) at -100°C . This reaction gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, lithium bromide is eliminated, generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H .Physical and Chemical Properties Analysis
The boiling point of this compound is 80 °C/50 mmHg (lit.) and it has a density of 1.622 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.461 (lit.) .Scientific Research Applications
Aryne Route Synthesis
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene, when treated with lithium diisopropylamide (LDA), generates a phenyllithium intermediate, which can undergo various transformations. This process facilitates the synthesis of naphthalenes and other complex molecules, highlighting the compound's utility in organic synthesis (Schlosser & Castagnetti, 2001).
π-Allylic Nickel Bromide Complexes
The compound is used in the stereoselective synthesis of trisubstituted olefins, demonstrating its application in the creation of complex organic structures with specific configurations (SatoKikumasa, InoueSeiichi, & MoriiShigeki, 1975).
Synthesis of Derivatives
It serves as a precursor in the synthesis of various derivatives, showcasing its versatility in organic chemistry and the potential for creating a range of chemically diverse compounds (Tannaza Batool et al., 2014).
Fluorescence Properties
This compound is involved in the synthesis of compounds with significant fluorescence properties. This aspect is crucial for applications in materials science, particularly in the development of new luminescent materials (Liang Zuo-qi, 2015).
Solute-Solvent Complexation Dynamics
This compound has been used in studies to understand solute-solvent interactions, contributing to a deeper understanding of chemical kinetics and thermodynamics (Junrong Zheng et al., 2005).
Structural Studies
The structural characteristics of derivatives of this compound have been analyzed for understanding molecular interactions such as C-H···Br and C-Br···π, which are fundamental in crystallography and molecular design (P. Jones, P. Kuś, & I. Dix, 2012).
Safety and Hazards
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Mode of Action
The mode of action of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene involves its interaction with lithium diisopropylamide (LIDA) at -100°C, which results in the formation of 5-bromo-2-(trifluoromethoxy)phenyllithium . At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Pharmacokinetics
The compound’s physical properties such as its liquid form, density, and boiling point suggest that it may have specific pharmacokinetic characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature plays a crucial role in its interaction with lithium diisopropylamide (LIDA) . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment may also influence its action.
Properties
IUPAC Name |
1-bromo-4-[4-(trifluoromethoxy)phenoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJYHXLZYCYEKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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